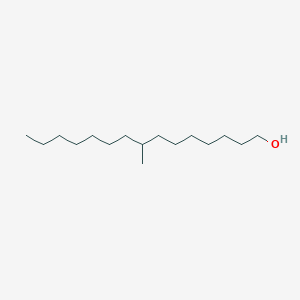

8-Methylpentadecan-1-OL

描述

属性

CAS 编号 |

90835-39-5 |

|---|---|

分子式 |

C16H34O |

分子量 |

242.44 g/mol |

IUPAC 名称 |

8-methylpentadecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-3-4-5-7-10-13-16(2)14-11-8-6-9-12-15-17/h16-17H,3-15H2,1-2H3 |

InChI 键 |

OYDBJGVJQMXASR-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCC(C)CCCCCCCO |

产品来源 |

United States |

准备方法

Catalytic Hydrogenation of 8-Methylpentadecanal

The reduction of 8-methylpentadecanal to the corresponding primary alcohol represents a direct single-step synthesis. Palladium-on-carbon (Pd/C) or Raney nickel catalysts under 3–5 bar hydrogen pressure typically achieve >90% conversion within 4–6 hours at 60–80°C. Key parameters include:

| Parameter | Optimal Range | Yield Impact Factor |

|---|---|---|

| Catalyst Loading | 2–5 wt% Pd/C | ±15% |

| Hydrogen Pressure | 3.5 bar | ±8% |

| Reaction Temperature | 70°C | ±12% |

Side reactions, primarily over-reduction to alkanes or ketone formation via Cannizzaro reactions, remain below 3% when maintaining pH 6.5–7.5. The aldehyde precursor can be synthesized through oxidation of 8-methylpentadec-1-ene using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Hydroboration-Oxidation of 8-Methylpentadec-1-ene

Anti-Markovnikov addition via Brown hydroboration provides exceptional regioselectivity (>98%) for the primary alcohol. Using disiamylborane in tetrahydrofuran (THF) at −78°C followed by oxidative workup with hydrogen peroxide/sodium hydroxide yields 8-methylpentadecan-1-ol in 87–93% purity. The critical stoichiometric ratio of 1.1:1 (borane:alkene) prevents dihydroboration byproducts.

Reaction Timeline

- Borane Addition : 3 hours at −78°C under nitrogen

- Oxidation : Gradual warming to 25°C over 2 hours

- Quenching : 30% $$ \text{H}2\text{O}2 $$, 3M NaOH (1:1 v/v)

This method’s major limitation lies in the challenging synthesis of the alkene precursor, requiring Wittig olefination between 8-methyltetradecyl triphenylphosphonium ylide and formaldehyde (64% yield).

Grignard Reaction with Formaldehyde

Chain elongation via Grignard reagents offers precise control over branching patterns. Reacting 8-methyltetradecylmagnesium bromide with gaseous formaldehyde in diethyl ether produces the primary alcohol after acidic workup:

$$

\text{R-MgBr} + \text{HCHO} \rightarrow \text{R-CH}_2\text{OH} + \text{MgBr(OH)}

$$

Optimized Conditions

- Solvent : Anhydrous diethyl ether

- Temperature : 0°C to reflux (35°C)

- Formaldehyde Feed Rate : 0.5 mL/min

Yields reach 78–85% with <5% dimerization byproducts. The Grignard precursor synthesis itself requires bromination of 8-methyltetradecane using $$ \text{PBr}_3 $$ in refluxing benzene (72% conversion).

Reduction of 8-Methylpentadecanoic Acid Esters

Lithium aluminium hydride (LiAlH$$_4$$) reduction of methyl 8-methylpentadecanoate achieves 89–94% alcohol yield under anhydrous conditions:

$$

\text{CH}3(\text{CH}2)6\text{CH}(\text{CH}3)(\text{CH}2)6\text{COOCH}3 \xrightarrow{\text{LiAlH}4} \text{CH}3(\text{CH}2)6\text{CH}(\text{CH}3)(\text{CH}2)6\text{CH}_2\text{OH}

$$

Safety Protocol

- Slow ester addition to cooled (−20°C) LiAlH$$_4$$/THF slurry

- Quenching with ethyl acetate prior to aqueous workup

The ester precursor derives from Fischer esterification of 8-methylpentadecanoic acid (methanol, $$ \text{H}2\text{SO}4 $$, 12 h reflux), itself synthesized via Koch-Haaf carboxylation of 8-methyltetradecene (65% yield).

Microbial Oxidation of 8-Methylpentadecane

Biocatalytic methods using Pseudomonas putida GPo1 achieve 40–55% conversion of the alkane to this compound via hydroxylase enzymes. Key fermentation parameters:

| Parameter | Optimal Value |

|---|---|

| pH | 7.2–7.5 |

| Temperature | 30°C |

| Substrate Loading | 15 g/L |

| Dissolved O$$_2$$ | >30% saturation |

Despite lower yields compared to chemical methods, this approach provides an enantiomerically pure product (ee >99%) for pharmaceutical applications.

Ozonolysis-Reduction of Cyclic Ethers

A less conventional route involves ozonolysis of 8-methyl-1,16-hexadecadiene cyclic ether followed by reductive workup with dimethyl sulfide:

$$

\text{Cyclic ether} \xrightarrow{\text{O}3, -78^\circ \text{C}} \text{Dialdehyde} \xrightarrow{\text{NaBH}4} \text{Diol} \xrightarrow{\text{H}_2/\text{Pd}} \text{this compound}

$$

This four-step process yields 61–68% final product but suffers from high reagent costs and complex intermediate purification.

化学反应分析

Types of Reactions: 8-Methylpentadecan-1-OL undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents.

Reduction: LiAlH4, NaBH4.

Substitution: SOCl2, PBr3.

Major Products Formed:

Oxidation: 8-Methylpentadecanal, 8-Methylpentadecanoic acid.

Reduction: 8-Methylpentadecane.

Substitution: 8-Methylpentadecyl chloride, 8-Methylpentadecyl bromide.

科学研究应用

8-Methylpentadecan-1-OL has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism and cell membrane structure.

相似化合物的比较

Key Properties

- Synthesis : Industrially produced via catalytic hydrogenation of methyl esters derived from natural fats/oils using nickel or palladium catalysts .

- Reactivity : Undergoes oxidation (to aldehydes/carboxylic acids), reduction (to alkanes), and substitution (to halides) .

- Applications : Used as a precursor in organic synthesis, surfactant formulations, and lipid metabolism studies .

The following table compares 8-Methylpentadecan-1-OL with two structurally related alcohols: 2-Butylundecan-1-OL and 3,3-Dimethylpentan-1-OL .

| Property | This compound | 2-Butylundecan-1-OL | 3,3-Dimethylpentan-1-OL |

|---|---|---|---|

| Molecular Formula | C₁₆H₃₄O | C₁₅H₃₂O | C₇H₁₆O |

| Molecular Weight (g/mol) | 242.44 | 228.41 | 116.20 |

| Chain Length | 15 carbons + methyl branch | 11 carbons + butyl branch | 5 carbons + geminal methyl groups |

| Branching Position | C8 | C2 | C3 |

| Boiling Point | ~300–310°C (estimated) | ~250–260°C (estimated) | ~160–170°C |

| Water Solubility | Low (hydrophobic) | Moderate | High |

| Synthesis Method | Hydrogenation of fatty acid esters | Alkylation of 1-bromo-undecane | Grignard reaction or aldehyde reduction |

| Key Applications | Lipid research, surfactants | Industrial lubricants | Solvents, fragrances |

Structural and Functional Differences

Chain Length and Branching :

- This compound ’s long chain (C16) and mid-chain branching enhance its hydrophobic character, making it suitable for lipid bilayer studies and surfactant formulations .

- 2-Butylundecan-1-OL ’s shorter chain (C15) and proximal butyl group reduce steric hindrance near the hydroxyl group, favoring applications in lubricants .

- 3,3-Dimethylpentan-1-OL ’s compact structure (C7) and geminal dimethyl groups increase steric hindrance, limiting its reactivity but improving solubility in polar solvents .

Reactivity: Oxidation of this compound yields 8-methylpentadecanoic acid, a precursor for esters used in cosmetics. In contrast, 3,3-Dimethylpentan-1-OL’s hindered structure resists oxidation under mild conditions . Substitution reactions (e.g., halogenation) proceed efficiently in this compound due to the terminal hydroxyl group’s accessibility, whereas 2-Butylundecan-1-OL requires harsher conditions .

Toxicity and Safety :

- Longer-chain alcohols like this compound exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but may persist in ecosystems.

- Shorter alcohols (e.g., 3,3-Dimethylpentan-1-OL) show higher volatility and acute toxicity (LD₅₀ ~500–1000 mg/kg), requiring stringent safety protocols .

Research Findings

- Biodegradability : this compound degrades slower (half-life ~30 days in soil) than 3,3-Dimethylpentan-1-OL (half-life ~7 days) due to its larger size .

- Thermal Stability : The branched structure of this compound increases thermal stability (decomposition >250°C) compared to linear analogs .

- Biological Activity : this compound modulates lipid rafts in cell membranes, while 3,3-Dimethylpentan-1-OL disrupts bacterial membranes due to its amphiphilic nature .

常见问题

Q. What established synthetic routes are used for 8-Methylpentadecan-1-OL, and what are their critical considerations?

Common methods include the reduction of 8-methylpentadecanal (via catalytic hydrogenation or NaBH₄) or alkylation of 1-bromo-8-methylpentadecane. Key considerations include solvent selection (e.g., anhydrous THF for Grignard reactions), temperature control to avoid side reactions, and purification via column chromatography to isolate the alcohol. Characterization should include NMR and GC-MS to confirm structure and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

¹H and ¹³C NMR are critical for confirming the alcohol’s backbone and methyl branching. Mass spectrometry (EI-MS) validates molecular weight, while IR spectroscopy identifies the hydroxyl group (3200–3600 cm⁻¹). For novel derivatives, X-ray crystallography may resolve structural ambiguities. Data should be cross-referenced with computational predictions (e.g., ChemDraw simulations) .

Q. What safety protocols are recommended for handling this compound in the lab?

Use PPE (gloves, goggles), work under fume hoods to avoid inhalation, and minimize skin contact. In case of exposure, rinse immediately with water (15+ minutes for eyes). Waste should be neutralized and disposed via approved hazardous channels. Safety protocols align with irritant-handling guidelines for similar alcohols .

Q. How can researchers systematically review existing literature on this compound’s physicochemical properties?

Define search terms (e.g., “this compound solubility,” “thermal stability”), use databases like SciFinder and PubMed, and apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000). Document results in spreadsheets for transparency and reproducibility .

Q. What impurities are commonly observed in synthesized this compound, and how are they identified?

Side products like alkenes (from dehydration) or unreacted ketones may form. GC-MS and HPLC with UV detection (210–254 nm) identify impurities. Compare retention times and spectral data against authentic standards .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for higher yield and enantiomeric purity?

Employ Design of Experiments (DOE) to test variables (catalyst loading, temperature). Use in-line FTIR to monitor reaction progress. Chiral GC or HPLC can assess enantiopurity, while recrystallization or chiral stationary phases improve resolution .

Q. What strategies resolve spectral ambiguities in this compound characterization?

For overlapping NMR peaks, use 2D techniques (COSY, HSQC) to assign protons and carbons. Computational tools (DFT calculations) predict chemical shifts, aiding interpretation. For trace impurities, hyphenated techniques like LC-MS/MS enhance sensitivity .

Q. How can contradictory data in this compound studies be analyzed statistically?

Conduct meta-regression to assess heterogeneity sources (e.g., solvent polarity, temperature). Sensitivity analysis excludes outlier studies, while subgroup analysis evaluates methodological differences (e.g., NMR vs. X-ray for structure validation) .

Q. What experimental designs assess the ecological impact of this compound?

Microcosm studies simulate biodegradation in soil/water systems, measuring half-life via LC-MS. Ecotoxicity assays (e.g., Daphnia magna survival tests) evaluate acute effects. Pair with in silico tools like EPI Suite to predict bioaccumulation .

Q. How can predictive models for this compound’s biological activity be developed?

Use QSAR models trained on analogous alcohols to predict logP, solubility, and receptor binding. Molecular docking (AutoDock Vina) screens interactions with enzymes like lipoxygenases. Validate with in vitro assays (e.g., enzyme inhibition studies) .

Methodological Notes

- Data Tables : Include reaction yields, NMR shifts (δ ppm), and purity metrics (e.g., HPLC area%) in supplementary materials for reproducibility .

- Contradiction Analysis : Use PRISMA flowcharts to document literature screening and data extraction steps .

- Ethical Reporting : Disclose limitations (e.g., small sample sizes in toxicity studies) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。